molecular formula C19H20FN3O2 B8525896 1h-Indazole-1-carboxylic acid,5-(aminomethyl)-3-(3-fluorophenyl)-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,5-(aminomethyl)-3-(3-fluorophenyl)-,1,1-dimethylethyl ester

Cat. No. B8525896
M. Wt: 341.4 g/mol
InChI Key: IWQZQYKOMVJJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-1-carboxylic acid,5-(aminomethyl)-3-(3-fluorophenyl)-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-3-(3-fluorophenyl)indazole-1-carboxylate

InChI

InChI=1S/C19H20FN3O2/c1-19(2,3)25-18(24)23-16-8-7-12(11-21)9-15(16)17(22-23)13-5-4-6-14(20)10-13/h4-10H,11,21H2,1-3H3

InChI Key

IWQZQYKOMVJJKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CN)C(=N1)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 550 mg of tert-butyl 5-(azidomethyl)-3-(3-fluorophenyl)-1H-1-indazolecarboxylate in a mixture of 10 ml ethanol and 5 ml tetrahydrofuran was added 110 mg of 5% palladium-calcium carbonate, and the mixture was hydrogenated at room temperature at normal pressure for 1.5 hours. After filtering off the catalyst through Celite, the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (ethyl acetate:methanol=1:0 to 9:1), to give 427 mg of the title compound as light green crystals.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step Two

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